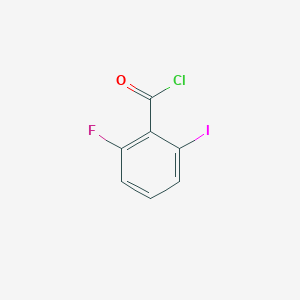

2-Fluoro-6-iodobenzoyl chloride

説明

Historical Context and Evolution of Halogenated Acyl Halide Chemistry

The study of acyl halides is a mature field within organic chemistry, with their initial utility centered on their role as highly reactive intermediates for acylation reactions. oxfordreference.com The functional group R-COX, where a carbonyl group is bonded to a halogen, allows for reactions with a wide range of nucleophiles, such as water to form carboxylic acids, and alcohols to form esters. wikipedia.orgoxfordreference.com

The evolution of this field has seen a move from simple alkyl or aryl halides to more complex, multifunctional reagents. The introduction of halogen atoms onto the aromatic ring of benzoyl chlorides represents a significant advancement. This strategic placement of halogens provides chemists with powerful tools to fine-tune the electronic properties and reactivity of the molecule. This has expanded their application beyond simple acylation to include their use as foundational scaffolds in the synthesis of complex target molecules in various industries, including pharmaceuticals and materials science. teachy.ai

Significance of Fluorine and Iodine Substitutions in Aromatic Systems

The substitution of hydrogen atoms with halogens on an aromatic ring dramatically alters the molecule's chemical behavior. Fluorine and iodine, in particular, impart distinct and highly useful properties.

Iodine Substitution: In contrast to fluorine, iodine is less electronegative but is larger and more polarizable. reddit.com While it is also an electron-withdrawing group, its influence is less pronounced than fluorine's. The carbon-iodine bond is weaker and more reactive, making iodine an excellent leaving group in nucleophilic aromatic substitution reactions. stackexchange.com Furthermore, the iodine substituent serves as a crucial handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes iodo-aromatic compounds highly valuable precursors in complex molecular synthesis. Like fluorine, direct iodination often requires specific conditions, such as the use of an oxidizing agent, because iodine itself is generally unreactive toward aromatic rings. libretexts.orgyoutube.com

The dual substitution with both fluorine and iodine on the same aromatic ring creates a molecule with a unique combination of electronic properties and multiple reactive sites for sequential, controlled chemical transformations.

Overview of 2-Fluoro-6-iodobenzoyl Chloride in Organic Synthesis

This compound is a specialized chemical intermediate that embodies the principles of advanced halogenated reagents. synquestlabs.com Its structure, featuring an acyl chloride, a fluorine atom, and an iodine atom on a benzene (B151609) ring, makes it a highly versatile building block in organic synthesis. sigmaaldrich.comuni.lu

The acyl chloride group is the most reactive site, readily participating in acylation reactions to form amides, esters, and ketones. The ortho-positioning of both the fluorine and iodine atoms relative to the acyl chloride group provides significant steric and electronic influence, which can be exploited to direct the outcomes of synthetic transformations.

This compound serves as a precursor for a wide array of more complex molecules. It is particularly valuable in the synthesis of novel pharmaceuticals and agrochemicals, where precise control over molecular architecture is essential. pmarketresearch.com The presence of the iodine atom allows for its use in palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the biological properties of the final product. nih.gov

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 111771-12-1 | sigmaaldrich.commanchesterorganics.com |

| Molecular Formula | C7H3ClFIO | sigmaaldrich.comuni.lu |

| Molecular Weight | 284.45 g/mol | sigmaaldrich.com |

| Density | 1.956 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 97 - 99 °C (@ 5 mm Hg) | synquestlabs.com |

| Refractive Index | n20/D 1.5910 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluoro-6-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUULKUHCAMRGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381059 | |

| Record name | 2-Fluoro-6-iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111771-12-1 | |

| Record name | 2-Fluoro-6-iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-iodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 6 Iodobenzoyl Chloride

Precursor Synthesis: 2-Fluoro-6-iodobenzoic Acid Derivatization

The cornerstone of producing 2-fluoro-6-iodobenzoyl chloride is the effective synthesis of its direct precursor, 2-fluoro-6-iodobenzoic acid. This dihalogenated benzoic acid derivative can be prepared through various methods, primarily involving the strategic introduction of fluorine and iodine atoms onto an aromatic ring.

Aromatic Halogenation Strategies for Directed Fluorination and Iodination

The introduction of fluorine and iodine onto an aromatic ring to yield 2-fluoro-6-iodobenzoic acid requires regioselective halogenation techniques. One documented approach begins with 2-amino-6-fluorobenzoic acid. sigmaaldrich.com The amino group in this starting material can be converted to an iodo group through a Sandmeyer-type reaction, a well-established method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.

Electrophilic aromatic halogenation is a fundamental process for introducing halogens to a benzene (B151609) ring. wikipedia.orgyoutube.com For iodination, the reaction often requires an oxidizing agent, such as nitric acid, to generate the electrophilic iodine species (I+). wikipedia.orgyoutube.com The conditions for iodination can be quite robust, sometimes employing a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid. wikipedia.org Fluorination, on the other hand, can be more challenging due to the high reactivity of elemental fluorine. wikipedia.org Milder and more selective fluorinating agents are often preferred in modern synthetic chemistry.

Advanced Approaches to 2-Fluoro-6-iodobenzoic Acid

More contemporary methods for synthesizing fluorinated aromatic compounds involve nucleophilic fluorination. One such strategy utilizes readily available 1-arylbenziodoxolones, which can undergo nucleophilic fluorination to produce 2-fluorobenzoic acids. arkat-usa.org This approach offers a convenient and rapid, single-step preparation. arkat-usa.org Researchers have investigated the influence of solvents and substituents on the reaction yields, finding that certain substituted benziodoxoles can be highly effective precursors. arkat-usa.org

Another advanced technique involves the use of hypervalent iodine reagents. These reagents can facilitate the introduction of various functional groups, including halogens, onto aromatic rings under mild conditions. researchgate.net For instance, a pseudocyclic benziodoxole tosylate reagent, synthesized from a substituted 2-iodobenzoic acid, can be used for iodination via a ligand transfer reaction.

Acyl Chloride Formation from Carboxylic Acid Precursors

Once 2-fluoro-6-iodobenzoic acid is obtained, the subsequent step is its conversion into the more reactive this compound. This transformation is a standard procedure in organic synthesis, typically achieved by treating the carboxylic acid with a suitable chlorinating agent.

Thionyl Chloride Mediated Chlorination Mechanisms

The reaction mechanism can be summarized in the following steps:

Nucleophilic attack of the carboxylic acid's carbonyl oxygen on the thionyl chloride. chemistrysteps.comyoutube.com

Formation of a chlorosulfite ester intermediate. masterorganicchemistry.com

Nucleophilic attack by the chloride ion on the carbonyl carbon. masterorganicchemistry.comyoutube.com

Elimination of the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion. youtube.com

Alternative Chlorinating Reagents and Optimized Conditions

While thionyl chloride is common, other reagents can also be employed for the synthesis of acyl chlorides from carboxylic acids. These include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). libretexts.orgwikipedia.org Phosphorus pentachloride reacts with carboxylic acids to produce the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. libretexts.orgchemguide.co.uk Phosphorus trichloride also yields the acyl chloride but produces phosphorous acid (H₃PO₃) as a byproduct. libretexts.orgchemguide.co.uk

Oxalyl chloride is another alternative that is considered a milder and more selective reagent compared to thionyl chloride, although it is more expensive. wikipedia.org The reaction with oxalyl chloride is often catalyzed by dimethylformamide (DMF). wikipedia.org

The choice of chlorinating agent and reaction conditions, such as temperature and solvent, can be optimized to maximize the yield and purity of the final this compound. For instance, a common procedure involves refluxing the carboxylic acid with thionyl chloride, sometimes in an inert solvent like benzene. prepchem.com

Large-Scale Synthetic Considerations and Process Optimization

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production introduces several challenges. Key considerations include the cost and availability of starting materials, the efficiency and safety of the reaction steps, and the ease of purification of the final product.

For large-scale synthesis, process optimization is crucial. This involves fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry of reagents to maximize yield and minimize waste. The choice of chlorinating agent becomes particularly important. While thionyl chloride is effective, the gaseous byproducts (SO₂ and HCl) need to be managed appropriately in an industrial setting. Alternative reagents might be considered based on safety, cost, and waste disposal considerations. watertechnologies.comwatertechonline.comyoutube.com

A patent for the preparation of a related compound, 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, highlights the importance of simple process, mild reaction conditions, and high yield for industrial production. google.com Similar principles would apply to the large-scale synthesis of this compound. The development of environmentally benign methods, such as using greener solvents and catalysts, is also a growing area of focus in chemical manufacturing. mdpi.com

Table of Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 111771-12-1 | C₇H₃ClFO | 284.45 | Not applicable |

| 2-Fluoro-6-iodobenzoic acid | 111771-08-5 | C₇H₄FIO₂ | 266.01 | 123-126 |

| 2-Fluorobenzoyl chloride | 393-52-2 | C₇H₄ClFO | 158.56 | Not applicable |

| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 | -104.5 |

| Phosphorus pentachloride | 10026-13-8 | PCl₅ | 208.24 | 167 (sublimes) |

| Oxalyl chloride | 79-37-8 | C₂Cl₂O₂ | 126.93 | -12 |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Fluoro-6-iodobenzoic acid |

| 2-Fluorobenzoyl chloride |

| Thionyl chloride |

| Sulfur dioxide |

| Hydrogen chloride |

| 2-Amino-6-fluorobenzoic acid |

| Nitric acid |

| Iodine |

| Potassium iodate |

| Sulfuric acid |

| 1-Arylbenziodoxolones |

| Benziodoxole tosylate |

| Phosphorus pentachloride |

| Phosphorus trichloride |

| Phosphorus oxychloride |

| Phosphorous acid |

| Oxalyl chloride |

| Dimethylformamide |

| Benzene |

| 2-Fluoro-6-trifluoromethyl benzenesulfonyl chloride |

| Acetic acid |

| Acetyl chloride |

| Benzoic acid |

| Benzoyl chloride |

| 4-Fluoro-2-iodobenzoic acid |

| Phthalide |

| Isocoumarin |

| 1,2-Dichloroethane |

| Hydrocinnamic acid |

| Decanoic acid |

| Coumarin |

| Camphor |

| Menthol |

| Thymol |

| Sodium hypochlorite |

| Calcium hypochlorite |

| Chlorine dioxide |

| Ozone |

| Bromine |

| Hypobromous acid |

| Fluorine |

| Polychlorides |

| Hydrogen peroxide |

| Potassium permanganate |

| 3-Nitrobenzotrifluoride |

| N-iodosuccinimide |

| Xenon difluoride |

| Selectfluor |

| 2-Iodo-3-methylbenzoic acid |

| 3-Fluorothiophene |

| 2-Methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate |

| Methyl 3-fluorothiophene-2-carboxylate |

| 3-Fluorothiophene-2-carboxylic acid |

| 1-Amino-3,3-difluorocyclobutanecarboxylic acid |

| Morpholino-sulfur trifluoride |

| Trimethylchlorosilane |

| Phenyliodonium diacetate |

| N-chlorosuccinimide |

| Iodobenzene dichloride |

| Iodotoluene difluoride |

| 2-Fluoro-4-iodobenzoic acid |

| 2-Fluoro-4-bromobenzoic acid |

| 2-Fluoro-4-chlorobenzoic acid |

| Potassium iodide |

| Phosgene (B1210022) |

| Propionic acid |

| Propionyl chloride |

| Benzotrichloride |

| Acetic anhydride |

| Pivalic acid |

| Pivaloyl chloride |

| Acrylic acid |

| Acryloyl chloride |

| 2-Fluorobenzoic acid |

| Ethanoyl chloride |

| Ethanoic acid |

| 2-[Bis(1-methylethyl)phosphino]ethanamine |

| 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide |

| 4-(3-Phenylpropyl)pyridine |

| (R)-2-amino-3-phenylpropyl carbamate |

| Ceftaroline |

| Spiro[3.3]heptane-2-propanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-6,6-difluoro- |

| Cyclohexa-1,3-diene |

| 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one |

| 1-Methylestrone |

| Oxazole, 4,5-dihydro-2-pentadecyl- |

| 4-HEX-1-YNYLBENZALDEHYDE |

| 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate |

| Nickelocene |

| Deferoxamine Mesylate |

| Polypyrrole Conductivity of 10-50 S/CM |

| Methylionene |

| 3,6-Dimethyl-9H-thioxanthen-9-one |

| 2-Fluoro-6-trifluoromethyl-alkyl sulfophenyl |

| Concentrated hydrochloric acid |

| Fuming nitric acid |

| Formic acid |

| Chlorine |

| 2-Fluoro-6-trifluoromethyl benzenesulfonyl chloride |

| 2-Azidobenzoic acids |

| 2-Fluoro-5-nitrobenzoic acid |

| 2-[18F]-fluoro-5-nitrobenzoic acid |

| 4-[18F]fluorobenzoic acid |

| [18F]CFB |

| (4-((2,5-Dioxopyrrolidin-1-yloxy)carbonyl)phenyl)(thiophen-2-yl)iodonium trifluoroacetate |

| 1-Aminocyclobutane-1-carboxylate |

| 2-Iodobenzoic acid |

| Oxone |

| 4-Fluorobenzoic acid |

| PhI(OH)OTs |

| 5-Nitro-substituted benziodoxole |

| [18F]KF•K2.2.2 |

| Sep-Pak C18 |

| Aryliodoxole |

| 2-[18F]-fluoro-5-nitrobenzoate |

| This compound 97 |

| Phosphoric acid |

| Fluorobenzene |

| Iodide |

Industrial Scale Synthesis Adaptations

The industrial production of acyl chlorides, including this compound, is typically an extension of established laboratory methods, adapted for large-scale efficiency, safety, and economy. The primary route involves the conversion of the corresponding carboxylic acid, 2-fluoro-6-iodobenzoic acid, using a suitable chlorinating agent.

Common chlorinating agents used in both lab and industrial settings include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), and phosgene (COCl₂). google.comchemguide.co.uk Of these, thionyl chloride and phosgene are particularly significant for industrial applications. google.com

Key adaptations for industrial-scale synthesis focus on reaction kinetics, process control, and by-product management.

Catalysis: To enhance the reaction rate, especially with less reactive but cost-effective agents like thionyl chloride and phosgene, catalysts are employed. google.com N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF), are common catalyst precursors that react with the chlorinating agent to form a Vilsmeier reagent, which is a highly reactive intermediate. google.comwikipedia.org

Process Control: In a large-scale reactor, the synthesis is often carried out in a reaction-inert solvent, such as toluene (B28343), to help manage the reaction temperature. google.comgoogle.com The process typically involves the slow, controlled addition of one reactant to the other to maintain the optimal temperature range and prevent runaway reactions. google.comgoogle.com

By-product Removal: A significant advantage of using thionyl chloride is that its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal from the liquid reaction mixture. chemguide.co.uklibretexts.org However, the crude product still requires further purification.

A patented industrial method describes the reaction of carboxylic acids with phosgene or thionyl chloride in the presence of a catalyst adduct, followed by the introduction of hydrogen chloride during or after the reaction. This adaptation is reported to produce carbonyl chlorides in high yield and with low color impurity. google.com

| Chlorinating Agent | Typical Phase | Key By-products | Industrial Adaptation Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Liquid | SO₂, HCl (gases) | Widely used; requires a catalyst (e.g., DMF) for efficient reaction. Gaseous by-products simplify separation. google.comchemguide.co.uk |

| Phosgene (COCl₂) | Gas | HCl (gas) | Cost-effective but highly toxic. Always used with a catalyst in industrial settings. google.com |

| Phosphorus Trichloride (PCl₃) | Liquid | H₃PO₃ (phosphorous acid) | Reaction yields a liquid by-product that must be separated, typically via distillation. chemguide.co.uk |

| Phosphorus Pentachloride (PCl₅) | Solid | POCl₃, HCl | Effective but produces phosphorus oxychloride (POCl₃) which requires separation by fractional distillation. chemguide.co.uk |

Purification Methodologies

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, primarily the corresponding carboxylic acid, as well as residual chlorinating agents and by-products. lookchem.com The required purity is often high, with commercial grades typically at 97%. sigmaaldrich.com The choice of purification method depends on the scale of production and the nature of the impurities.

Fractional Distillation: This is the most common and traditional method for purifying liquid acyl chlorides. libretexts.orglookchem.com By carefully heating the crude mixture, components are separated based on their different boiling points. This technique is effective at removing less volatile impurities like the starting carboxylic acid and phosphorous acid, as well as more volatile excess chlorinating agents. chemguide.co.uklookchem.com

Extraction and Washing: For acyl chlorides that are not readily hydrolyzed, an extractive workup can be employed. This involves dissolving the crude product in a suitable water-immiscible organic solvent, such as dry toluene or chloroform. lookchem.com The solution is then washed with a dilute aqueous base, like sodium bicarbonate, to neutralize and remove acidic impurities such as HCl and the starting carboxylic acid. This is followed by a water wash and drying over an anhydrous agent (e.g., magnesium sulfate) before the solvent is removed. lookchem.com A patented method for industrial purification avoids distillation entirely by treating the crude carbonyl chloride with a hydrohalide of a carboxylic acid amide. The purified product is then isolated by separating it from the carboxamide hydrohalide phase, a method that saves energy and is beneficial for heat-sensitive compounds. google.com

Recrystallization: Since this compound is a solid at room temperature, recrystallization is a viable purification technique. lookchem.comsigmaaldrich.com The crude solid is dissolved in a suitable hot solvent, such as toluene or petroleum ether, and then allowed to cool slowly. lookchem.com As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The purified crystals are then collected by filtration. orgsyn.org

Chromatography: For achieving very high purity, particularly in laboratory or smaller-scale production, chromatographic methods can be used. High-Performance Liquid Chromatography (HPLC) can separate the target compound from closely related impurities with high resolution. nih.govnih.gov

| Methodology | Principle of Separation | Impurities Removed | Scale of Application |

|---|---|---|---|

| Fractional Distillation | Boiling Point Differences | Starting carboxylic acid, excess chlorinating agents, by-products (e.g., POCl₃). chemguide.co.uklookchem.com | Laboratory and Industrial |

| Extraction / Washing | Differential Solubility & Reactivity | Acidic impurities (starting acid, HCl). lookchem.com | Laboratory and Industrial |

| Recrystallization | Differential Solubility | Soluble impurities. lookchem.com | Laboratory and Pilot Scale |

| High-Performance Liquid Chromatography (HPLC) | Differential Partitioning | Closely related structural impurities. nih.gov | Laboratory / Analytical |

Reactivity and Reaction Mechanisms of 2 Fluoro 6 Iodobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The cornerstone of 2-Fluoro-6-iodobenzoyl chloride's reactivity lies in nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—an effective leaving group—to form a new substituted product. This two-step addition-elimination mechanism is characteristic of acyl chlorides and is the pathway for its reactions with a wide array of nucleophiles. biologyinsights.com

Esterification with Alcohols

This compound readily reacts with alcohols to form the corresponding esters. In this reaction, the alcohol acts as the nucleophile, attacking the carbonyl carbon. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the alcohol and deactivating it as a nucleophile.

While specific kinetic studies on the esterification of this compound are not extensively documented in readily available literature, the general mechanism is well-established. The reaction proceeds via the standard nucleophilic acyl substitution pathway. Given the high reactivity of acyl chlorides, these reactions are generally efficient and can be performed under mild conditions. nih.gov

General Esterification Reaction:

R-OH (Alcohol) + this compound → 2-Fluoro-6-iodobenzoyl ester + HCl

Amidation with Amines

The reaction of this compound with primary or secondary amines yields amides. This amidation reaction is typically rapid and highly efficient. commonorganicchemistry.com Similar to esterification, the reaction is usually conducted in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) and requires at least two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (like triethylamine) to scavenge the HCl produced. commonorganicchemistry.comfishersci.ie

A notable application illustrating this type of acylation is in the synthesis of synthetic cannabinoids. For instance, the related compound 2-iodobenzoyl chloride is a key reactant in the synthesis of AM-694, where it acylates the nitrogen of an indole (B1671886) precursor. biosynth.comwikipedia.org This highlights the utility of such benzoyl chlorides in forming carbon-nitrogen bonds to create complex, biologically active molecules. The reaction of this compound with an amine would follow an identical pathway to produce the corresponding N-substituted 2-fluoro-6-iodobenzamide.

Table 1: Typical Conditions for Amidation of Acyl Chlorides

| Reactant 1 | Reactant 2 | Base (optional) | Solvent | Temperature |

|---|---|---|---|---|

| Acyl Chloride | Primary/Secondary Amine | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM), THF | Room Temperature |

This table represents common conditions for the Schotten-Baumann reaction, which is the standard method for this type of amidation. fishersci.ie

Hydrolysis Mechanisms and Kinetics

This compound is sensitive to moisture and readily undergoes hydrolysis when exposed to water. biologyinsights.com In this reaction, a water molecule acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the chloride ion results in the formation of 2-fluoro-6-iodobenzoic acid and hydrogen chloride. biologyinsights.com

The reaction is typically rapid and exothermic. The kinetics of the hydrolysis of substituted benzoyl chlorides are influenced by the electronic nature of the substituents on the benzene (B151609) ring. uni.edu While specific rate constants for this compound are not readily published, the presence of two electron-withdrawing halogens is expected to enhance the rate of hydrolysis compared to unsubstituted benzoyl chloride by increasing the electrophilicity of the carbonyl carbon. The reaction proceeds through the standard nucleophilic acyl substitution mechanism. biologyinsights.com

Role of the Acyl Chloride Group as an Electrophile

The chemical reactivity of this compound is fundamentally dictated by the electrophilic character of the acyl chloride functional group. An electrophile is a species that accepts an electron pair to form a chemical bond. nih.gov In this molecule, the carbonyl carbon bears a significant partial positive charge (δ+). This electrophilicity arises from the strong electron-withdrawing inductive effects of two atoms bonded to it: the highly electronegative oxygen atom of the carbonyl group and the chlorine atom. This makes the carbonyl carbon a prime target for attack by electron-rich species, known as nucleophiles. The high reactivity of acyl chlorides in nucleophilic acyl substitution reactions is a direct consequence of this pronounced electrophilicity.

Influence of Halogen Substituents on Reactivity

The fluorine and iodine atoms attached to the ortho-positions of the benzene ring are not mere spectators; they actively influence the reactivity of the acyl chloride group through electronic effects.

Electronic Effects of Fluorine

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the benzene ring and, by extension, from the carbonyl carbon. This withdrawal of electron density further increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. Consequently, the fluorine atom at the ortho position makes this compound more susceptible to attack by nucleophiles compared to its non-fluorinated analogue, benzoyl chloride. This heightened reactivity can lead to faster reaction rates in nucleophilic acyl substitution reactions. biosynth.comreddit.com

Steric and Electronic Effects of Iodine

The iodine atom at the C6 position exerts a profound influence on the reactivity of this compound through a combination of steric and electronic effects.

Steric Hindrance: The large atomic radius of the iodine atom creates substantial steric hindrance around the acyl chloride functionality. This steric bulk can impede the approach of nucleophiles to the electrophilic carbonyl carbon, potentially slowing down the rate of nucleophilic acyl substitution reactions compared to less substituted benzoyl chlorides.

Electronic Effects: Electronically, iodine can exhibit both an inductive effect and a resonance effect.

Inductive Effect (-I): Due to its electronegativity, iodine exerts an electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon and make it more susceptible to nucleophilic attack.

Resonance Effect (+M): Conversely, the lone pairs on the iodine atom can be delocalized into the aromatic ring through a positive mesomeric or resonance effect. However, for halogens, the inductive effect is generally considered to be more dominant in influencing the reactivity of the acyl chloride group.

The presence of the ortho-fluoro group further complicates the electronic landscape of the molecule, primarily through its strong electron-withdrawing inductive effect, which enhances the electrophilicity of the carbonyl carbon.

Mechanistic Investigations of Novel Transformations

While specific novel transformations of this compound are not extensively documented in publicly available literature, its structure suggests potential for participation in a variety of advanced organic reactions, including those involving radical intermediates.

Radical Scavenging Studies

There are no specific radical scavenging studies documented for this compound. However, the principles of radical scavenging assays can be discussed in the context of its potential reactivity. Radical scavenging activity is often evaluated using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay or hydroxyl radical scavenging assays. nih.govnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it. The potential for this compound to act as a radical scavenger would likely be influenced by the C-I bond, which can undergo homolytic cleavage under certain conditions to form a radical species.

Proposed Reaction Pathways and Intermediates

Based on the known reactivity of related organoiodine compounds and acyl chlorides, several reaction pathways and key intermediates can be proposed for transformations involving this compound.

Nucleophilic Acyl Substitution: The most common reaction pathway is nucleophilic acyl substitution, proceeding through a tetrahedral intermediate as previously described.

Radical Cyclization: The presence of the C-I bond opens up possibilities for radical-mediated reactions. For instance, in the presence of a radical initiator, homolytic cleavage of the C-I bond could generate an aryl radical. If the molecule is appropriately functionalized with an unsaturated moiety, this aryl radical could undergo an intramolecular cyclization to form heterocyclic structures. wikipedia.orgnih.govbeilstein-journals.org The general steps for such a radical cyclization are:

Initiation: Generation of a radical species.

Propagation: The radical attacks an unsaturated bond within the same molecule to form a cyclic radical intermediate. This intermediate then abstracts a hydrogen atom from a suitable donor to yield the final product and regenerate the radical chain carrier.

Termination: Combination of two radical species to terminate the chain reaction.

Palladium-Catalyzed Cross-Coupling Reactions: The iodo-substituent makes the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would proceed through the typical catalytic cycles involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The compound's value lies in its capacity to act as a key intermediate, where the acyl chloride provides a reactive handle for amide or ester formation, while the iodo and fluoro groups can be used in subsequent cross-coupling or substitution reactions. This multi-faceted reactivity allows chemists to construct complex organic structures with high precision.

2-Fluoro-6-iodobenzoyl chloride is a significant intermediate in the synthesis of pharmaceuticals. The introduction of fluorine into drug candidates is a critical strategy in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability. beilstein-journals.orgarkat-usa.org Approximately 20% of all pharmaceuticals contain at least one fluorine atom. tcichemicals.com The unique structure of this benzoyl chloride derivative allows it to be incorporated into molecules designed for specific biological targets, such as in the development of precisely targeted anti-cancer drugs that can inhibit the growth of cancer cells. The related compound, 2-chloro-6-fluorobenzaldehyde (B137617), is used in the production of the antibiotic flucloxacillin, highlighting the utility of this substitution pattern in creating pharmacologically active compounds. google.com

The incorporation of fluorine is also a prevalent strategy in the agrochemical industry, with an estimated 30% of agrochemical products containing fluorine. tcichemicals.com This is because fluorine substitution can lead to increased efficacy and metabolic stability of pesticides and herbicides. The structural motifs provided by this compound are valuable for creating new agrochemicals. For instance, the related intermediate 2-chloro-6-fluorobenzaldehyde is used to produce high-efficiency, low-toxicity sterilants, demonstrating the potential of this chemical class in agriculture. google.com

In the realm of materials science, this compound participates in the synthesis of novel polymer materials and high-end coatings. The presence of halogen atoms can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics to the resulting polymers. Fluorinated phthalocyanine (B1677752) dyes, for example, have applications as chemical sensors and as photosensitizers in photodynamic therapy. mdpi.com Furthermore, this compound serves as a raw material in the synthesis of fine chemicals, including unique fragrance components, where its structure contributes to the creation of new and complex aroma profiles.

Role in Fluorinated Compound Synthesis

Beyond simply incorporating a fluorinated ring, the compound is intrinsically linked to broader strategies for synthesizing fluorinated molecules, particularly through the chemistry of its iodine substituent.

The primary role of this compound is to introduce the 2-fluoro-6-iodophenyl group into a larger molecule via its highly reactive acyl chloride function. The iodine atom on the aromatic ring is particularly significant as it provides a gateway to hypervalent iodine (HVI) chemistry. researchgate.net HVI reagents are valued for their mild and environmentally friendly nature in a wide range of oxidative transformations. arkat-usa.orgresearchgate.net Specifically, an iodoarene like this can be converted in situ to a hypervalent iodine difluoride (ArIF₂) species, which acts as a nucleophilic fluorinating reagent. rsc.org This transformation allows the iodine atom to be replaced with a second fluorine atom, offering a pathway to difluorinated aromatic systems.

Selective fluorination is a central challenge in organic chemistry. While this compound itself is a building block rather than a fluorinating agent, its synthesis and subsequent reactions are part of the broader field of selective fluorination. Modern methods often employ electrophilic fluorinating reagents like Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms onto aromatic and heterocyclic rings with high selectivity. dur.ac.ukresearchgate.net For instance, ipso fluoro-deboronation using Selectfluor™ is a technique that can replace a boron functional group with fluorine, often with high yield and selectivity. dur.ac.uk Furthermore, theoretical studies on the mechanism of reagents like Selectfluor help in understanding and predicting the outcomes of these complex reactions. rsc.org The chemistry of hypervalent iodine compounds, accessible from the iodo- group of this compound, represents a key strategy for C–F bond formation, enabling the synthesis of complex fluorinated molecules that would otherwise be difficult to access. beilstein-journals.orgarkat-usa.org

Use in Specific Synthetic Routes

The carbon-iodine bond in this compound is a key feature that allows for its participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide moiety towards oxidative addition to a palladium(0) complex is the entry point into numerous catalytic cycles. nih.govdntb.gov.ua

Common palladium-catalyzed reactions for which this compound is a suitable substrate include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes, providing a direct route to aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

These transformations are widely used in both academic research and industrial processes to synthesize complex molecules from simple precursors under mild conditions. sigmaaldrich.com The ability of this compound to undergo these reactions makes it a versatile building block for creating highly substituted aromatic compounds.

This compound serves as a valuable precursor for the synthesis of hypervalent iodine reagents, which are powerful tools for mediating cyclization reactions. diva-portal.orgnih.gov The acyl chloride can be readily hydrolyzed to the corresponding carboxylic acid. This resulting 2-iodo-substituted benzoic acid derivative is a foundational structure for creating cyclic hypervalent iodine compounds known as benziodoxoles. researchgate.net

These benziodoxole reagents, particularly fluoro-benziodoxoles, are highly effective in promoting fluorocyclization reactions of unsaturated alcohols and carboxylic acids. diva-portal.orgfrontiersin.org In these processes, the hypervalent iodine reagent activates an alkene, allowing for an intramolecular attack by a nucleophile (like an oxygen atom from a hydroxyl or carboxyl group) to form a new ring system, incorporating a fluorine atom in the process. frontiersin.org This methodology provides an efficient route to synthesize biologically relevant heterocyclic scaffolds, such as spirolactones and spirocyclic ethers. beilstein-journals.org

The acyl chloride functional group is the most reactive site on the this compound molecule. This high reactivity makes it an excellent chemical handle for the derivatization of bioactive molecules, a common strategy in medicinal chemistry for the development of prodrugs and analog libraries.

Prodrug Synthesis: A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. The acyl chloride can react with a hydroxyl or amino group on a parent drug molecule to form an ester or amide linkage, respectively. This can improve the drug's properties, such as solubility, stability, or bioavailability.

Analog Synthesis: To explore the structure-activity relationship (SAR) of a lead compound, chemists synthesize a series of related molecules, or analogs. By reacting this compound with various amines or alcohols, a library of amide and ester analogs can be rapidly generated. The introduction of the 2-fluoro-6-iodophenyl moiety can significantly alter the parent molecule's biological activity, providing valuable data for drug optimization. The isomer 2-fluoro-5-iodobenzoyl chloride is noted as a reactant for preparing biologically and pharmacologically active molecules, underscoring the utility of this class of compounds as building blocks in medicinal chemistry. chemicalbook.com

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry for examining the electronic properties and reaction dynamics of molecules. For 2-Fluoro-6-iodobenzoyl chloride, these calculations elucidate the fundamental aspects of its electronic configuration and how it engages in chemical transformations.

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and reactivity. researchgate.net

For this compound, DFT calculations, likely using a functional such as B3LYP, would be employed to determine the energies of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net From these energies, several global reactivity descriptors can be calculated using Koopman's theorem, providing quantitative measures of the molecule's chemical tendencies. researchgate.net

Table 1: Predicted Global Reactivity Descriptors for this compound Note: These values are illustrative, based on typical results for similar aromatic acyl halides, and would be formally determined via specific DFT calculations.

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | ~ -8.5 | Energy of the outermost electron; related to ionization potential. |

| LUMO Energy (ELUMO) | - | ~ -1.5 | Energy of the first available unoccupied orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 7.0 | Indicates chemical stability; a larger gap implies higher stability. |

| Ionization Potential (I) | -EHOMO | ~ 8.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~ 1.5 | Energy released upon gaining an electron. |

| Global Hardness (η) | (I - A) / 2 | ~ 3.5 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Potential (μ) | -(I + A) / 2 | ~ -5.0 | Represents the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | μ2 / 2η | ~ 3.57 | Measures the propensity of a species to accept electrons. researchgate.net |

The electron density distribution would show significant polarization due to the electronegative fluorine, chlorine, and oxygen atoms, making the carbonyl carbon a strong electrophilic center, which is characteristic of acyl chlorides.

Theoretical modeling can map the entire energy landscape of a chemical reaction, providing critical insights into its mechanism. The synthesis of this compound is typically achieved by treating 2-fluoro-6-iodobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

DFT calculations are instrumental in modeling this transformation. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. Transition State Theory allows for the calculation of activation energies and reaction rate constants from the geometry of the transition states. nih.gov This analysis can confirm the stepwise or concerted nature of the mechanism and identify the rate-determining step. For instance, modeling would likely show the formation of a chlorosulfite intermediate when using thionyl chloride, followed by an intramolecular nucleophilic attack.

Table 2: Hypothetical Steps in the Thionyl Chloride-Mediated Synthesis of this compound

| Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. | Reactants, initial adduct. |

| 2 | Elimination of a chloride ion to form a protonated chlorosulfite intermediate. | Transition State 1, Intermediate 1. |

| 3 | Intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon. | Transition State 2 (Rate-determining). |

| 4 | Collapse of the tetrahedral intermediate to form the final product, releasing sulfur dioxide and hydrogen chloride. | Products. |

Density Functional Theory (DFT) Applications

DFT is a versatile computational method that balances accuracy and computational cost, making it ideal for studying larger molecules. d-nb.info Its applications for this compound range from predicting its reactivity to analyzing its dynamic behavior.

The primary reactive site of this compound is the electrophilic carbonyl carbon of the acyl chloride group, making it highly susceptible to nucleophilic acyl substitution. DFT calculations can quantify this reactivity. Furthermore, DFT can predict the selectivity of reactions. nih.govrsc.org While the main reaction occurs at the acyl chloride, side reactions on the aromatic ring could be possible under certain conditions.

Computational tools like Fukui functions or Molecular Electrostatic Potential (MESP) maps can be derived from DFT calculations to pinpoint the most susceptible sites for both nucleophilic and electrophilic attack. researchgate.net For this compound, the MESP map would show a large positive potential around the carbonyl carbon, confirming its electrophilicity. The analysis would also consider the significant steric hindrance imposed by the bulky iodine and the fluorine atoms positioned ortho to the acyl chloride group, which can influence the accessibility of the reactive center for incoming nucleophiles. mdpi.com

Due to the steric strain between the large ortho substituents (fluorine and iodine) and the acyl chloride group, the molecule is not expected to be planar. nih.gov Studies on similar 2-halobenzoyl chlorides have shown that such molecules exist as stable non-planar conformers. sintef.no For this compound, the acyl chloride group is likely twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion.

Conformational analysis, often initiated with molecular mechanics force fields (like UFF or OPLS-AA) and refined with DFT, can identify the most stable conformers and the energy barriers between them. chemrxiv.orgresearchgate.net Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule in different solvent environments, revealing how intermolecular interactions influence its preferred shape. nih.gov This analysis would likely reveal at least two stable low-energy conformers, differing in the torsional angle between the carbonyl group and the aromatic ring.

Table 3: Predicted Conformational Properties of this compound

| Property | Conformer 1 (Anti-like) | Conformer 2 (Syn-like) | Comment |

|---|---|---|---|

| C-C-C=O Dihedral Angle | ~30-50° | ~130-150° | Significant deviation from planarity (0° or 180°). sintef.no |

| Relative Energy | Lower | Higher | The anti-like conformer is typically lower in energy for similar molecules. sintef.no |

| Dipole Moment | Different | Different | The overall dipole moment will depend on the orientation of the polar C=O, C-F, C-I, and C-Cl bonds. |

Spectroscopic Data Interpretation (Theoretical vs. Experimental)

Computational methods are invaluable for interpreting experimental spectra. DFT calculations can predict vibrational frequencies (IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) with reasonable accuracy. researchgate.net

By calculating the vibrational frequencies of the optimized geometry of this compound, a theoretical IR spectrum can be generated. Comparing this to an experimental spectrum allows for precise assignment of vibrational modes, such as the characteristic C=O stretch of the acyl chloride. Similarly, calculating NMR chemical shifts for different conformers and comparing them to experimental data can help confirm the dominant conformation in solution. nih.gov Time-dependent DFT (TD-DFT) can predict electronic excitations, helping to assign the absorption bands observed in a UV-Vis spectrum to specific molecular orbital transitions, such as π→π* transitions in the aromatic ring. researchgate.net

Table 4: Comparison of Theoretical and Experimental Spectroscopic Data Note: Experimental values are typical for the functional groups and may not be specific to this exact compound due to data scarcity.

| Spectroscopic Data | Predicted (Calculated) Value | Expected Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm-1) | ~1780-1810 (scaled) | ~1770-1800 |

| 1H NMR Chemical Shift (ppm) | Calculated for each proton in the lowest energy conformer. | Aromatic region (7.0-8.5 ppm). |

| 13C NMR Chemical Shift (ppm) | Calculated for each carbon, with the C=O carbon being highly deshielded. | C=O: ~165-175 ppm. |

| UV-Vis λmax (nm) | Calculated via TD-DFT. | ~250-300 (π→π* transitions). |

Mass Spectrometry Fragmentations

Theoretical studies, including computational predictions, provide significant insights into the behavior of this compound under mass spectrometry conditions. While detailed experimental fragmentation data is not publicly available, predicted values and established fragmentation principles for related structures allow for a theoretical reconstruction of its mass spectrometric profile.

The molecular formula of this compound is C₇H₃ClFIO, with a monoisotopic mass of 283.8901 Da. nih.gov In mass spectrometry, the initial step is the ionization of the molecule, typically forming a molecular ion (M⁺•). Due to the stable aromatic ring, the molecular ion peak for this compound is expected to be observable.

Key fragmentation pathways for acyl chlorides involve the cleavage of the bond next to the carbonyl group. A primary and highly probable fragmentation for this molecule is the loss of the chlorine radical from the acyl chloride group to form the 2-fluoro-6-iodobenzoyl cation.

[C₇H₃FIO]⁺ (m/z ≈ 249)

Another significant fragmentation pathway involves the cleavage of the carbon-iodine bond, which is generally weaker than the carbon-fluorine bond, leading to the loss of an iodine radical.

[C₇H₃ClFO]⁺ (m/z ≈ 157)

Further fragmentation could involve the loss of carbon monoxide (CO) from the benzoyl cation fragments. For instance, the [C₇H₃FIO]⁺ ion could lose CO to form a fluoroiophenyl cation.

[C₆H₃FI]⁺ (m/z ≈ 221)

Computational models have been used to predict the collision cross section (CCS) values for various adducts of this compound. The CCS is a measure of the ion's shape and size in the gas phase and is an important parameter in ion mobility-mass spectrometry. These predicted values offer a theoretical glimpse into how the ion and its adducts might behave and be identified in advanced mass spectrometry experiments. nih.gov

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 284.89738 | 133.6 |

| [M+Na]⁺ | 306.87932 | 137.1 |

| [M-H]⁻ | 282.88282 | 129.6 |

| [M+NH₄]⁺ | 301.92392 | 150.0 |

| [M+K]⁺ | 322.85326 | 139.3 |

| [M]⁺ | 283.88955 | 132.1 |

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Information regarding the experimental or theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for this compound is not available in the referenced sources. Computational prediction of NMR spectra is a developing field that relies on sophisticated software and machine learning models trained on large datasets of experimentally determined structures. nih.govnih.gov Without specific studies or database entries for this compound, a detailed and accurate analysis of its ¹H and ¹³C NMR chemical shifts cannot be provided at this time.

Future Research Directions and Emerging Applications

Novel Catalytic Transformations

The presence of an iodine atom on the aromatic ring of 2-Fluoro-6-iodobenzoyl chloride makes it an ideal candidate for a range of palladium-catalyzed cross-coupling reactions. While extensive research on this specific molecule is still emerging, its structural motifs are found in compounds used in well-known transformations. Future research is anticipated to focus on leveraging this reactivity for novel molecular constructions.

The iodine substituent is a highly effective leaving group in reactions such as Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki coupling would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 6-position, a common strategy in the synthesis of complex pharmaceutical agents. sigmaaldrich.com Similarly, the Sonogashira coupling offers a direct pathway to introduce alkyne functionalities, which are themselves versatile intermediates for further chemical modification.

While patents describe the use of related compounds in such catalytic processes, dedicated studies on this compound itself are a clear avenue for future research. google.com Such studies would likely investigate the optimization of reaction conditions, the scope of coupling partners, and the influence of the fluorine and acyl chloride groups on the catalytic cycle.

Asymmetric Synthesis Applications

The development of chiral molecules is a cornerstone of modern drug discovery. While current literature does not extensively detail the application of this compound in asymmetric synthesis, this represents a significant area for future exploration. The compound's reactivity could be harnessed to generate chiral centers in a controlled manner.

Future research could explore the use of chiral catalysts in conjunction with this compound to achieve enantioselective transformations. For example, asymmetric reduction of the acyl chloride to a chiral alcohol or the use of chiral ligands in palladium-catalyzed reactions could provide enantiomerically enriched products. The steric and electronic properties imparted by the fluorine and iodine atoms could offer unique selectivity that is not achievable with simpler benzoyl chloride derivatives. Given the importance of chiral fluorinated and iodinated compounds in medicinal chemistry, the development of asymmetric methods using this building block is a promising research direction.

Development of New Reagents and Methodologies

This compound is not only a precursor to complex molecules but also holds potential for the development of novel reagents and synthetic methodologies. Its multifunctional nature allows for sequential and orthogonal chemical modifications, making it a valuable tool for creating molecular libraries for high-throughput screening. sigmaaldrich.com

One area of potential development is in the synthesis of "SmartBlocs™," which are orthogonally reactive building blocks that can undergo distinctly different reactions at jejich multiple reactive sites. sigmaaldrich.com For example, the acyl chloride could be reacted with a nucleophile, followed by a palladium-catalyzed reaction at the iodine position, and finally, a nucleophilic aromatic substitution of the fluorine atom. This stepwise reactivity would allow for the efficient and controlled assembly of complex molecular architectures. Future work will likely focus on demonstrating and optimizing these sequential reaction protocols.

Interdisciplinary Research in Materials Science and Medicinal Chemistry

The unique properties of this compound make it a compound of interest in the interdisciplinary fields of materials science and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-fluoro-6-iodobenzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and chlorination steps. For example, iodination of 2-fluorobenzoic acid derivatives using iodine monochloride (ICl) in acidic media, followed by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the acyl chloride. Key variables include temperature (40–60°C for chlorination), solvent choice (e.g., dichloromethane or toluene), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or NMR ensures intermediate purity .

Q. How can the purity of this compound be assessed, and what are common impurities?

- Methodological Answer : Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Common impurities include unreacted 2-fluoro-6-iodobenzoic acid, residual solvents (e.g., dichloromethane), and byproducts like 2-fluoro-6-iodobenzamide. Recrystallization from hexane/ethyl acetate mixtures or vacuum distillation (if thermally stable) improves purity .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is moisture-sensitive due to the reactive acyl chloride group. Store under inert gas (argon or nitrogen) at −20°C in amber glass vials. Degradation is indicated by HCl gas evolution or discoloration (yellow to brown). Regular FT-IR analysis confirms absence of hydroxyl peaks from hydrolyzed benzoic acid .

Advanced Research Questions

Q. How do the electron-withdrawing effects of iodo and fluoro substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The ortho-fluoro and para-iodo groups create a polarized carbonyl carbon, enhancing electrophilicity. Kinetic studies (e.g., using pyridine as a nucleophile in anhydrous THF) reveal rate acceleration compared to unsubstituted benzoyl chlorides. Computational modeling (DFT) quantifies charge distribution and transition-state stabilization .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹⁹F NMR : Detects fluorine environment shifts (δ −110 to −120 ppm for aryl-F).

- ¹H NMR : Aromatic protons show coupling patterns (e.g., doublet of doublets for para-substituents).

- IR : Strong C=O stretch near 1770 cm⁻¹ and C-Cl stretch at 750–850 cm⁻¹.

- X-ray crystallography : Resolves steric effects from bulky iodo/fluoro groups .

Q. How can contradictory literature data on reaction yields with this compound be resolved?

- Methodological Answer : Contradictions often arise from varying moisture levels, reagent quality, or catalytic traces. Reproduce experiments under strictly anhydrous conditions (Schlenk line) using freshly distilled SOCl₂. Compare results across multiple batches and validate with independent characterization (e.g., elemental analysis) .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) to enhance selectivity for the iodo site over fluoro. Solvent polarity (DMF vs. toluene) and temperature (80–100°C) influence transmetalation efficiency. Monitor intermediates via LC-MS to track coupling pathways .

Methodological Notes

- Data Interpretation : Cross-reference spectroscopic data with CRC Handbook values (e.g., boiling points, dipole moments) to confirm structural assignments .

- Safety Protocols : Follow OSHA guidelines for handling corrosive acyl chlorides, including fume hood use and acid-neutralizing spill kits .

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, ensuring alignment with gaps in halogenated benzoyl chloride chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。